molecular formula C10H13N5O B11886634 N-(9-Propyl-9H-purin-6-yl)acetamide CAS No. 138433-35-9

N-(9-Propyl-9H-purin-6-yl)acetamide

Cat. No.: B11886634
CAS No.: 138433-35-9
M. Wt: 219.24 g/mol
InChI Key: AXFSMOUCQDWGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Propyl-9H-purin-6-yl)acetamide is a chemical compound that belongs to the purine family It is characterized by a purine ring structure with a propyl group at the 9th position and an acetamide group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Propyl-9H-purin-6-yl)acetamide typically involves organic synthesis methods. One common approach is the condensation reaction between a purine derivative and an acetamide precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-Propyl-9H-purin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogenating agents and nucleophiles, often under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(9-Propyl-9H-purin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(9-Propyl-9H-purin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

N-(9-Propyl-9H-purin-6-yl)acetamide can be compared with other similar compounds, such as:

    N-(9H-Purin-6-yl)acetamide: This compound lacks the propyl group at the 9th position, which may result in different chemical and biological properties.

    N-(2-(9H-purin-6-yl-thio)ethyl)acetamide: This compound has a thioethyl group instead of a propyl group, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

138433-35-9

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

N-(9-propylpurin-6-yl)acetamide

InChI

InChI=1S/C10H13N5O/c1-3-4-15-6-13-8-9(14-7(2)16)11-5-12-10(8)15/h5-6H,3-4H2,1-2H3,(H,11,12,14,16)

InChI Key

AXFSMOUCQDWGOJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(N=CN=C21)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.